2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline
Description
2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline is a bicyclic amine derivative featuring an aniline group attached to a nitrogen-containing bicyclo[2.2.1]heptane scaffold. This compound is of interest in medicinal chemistry and organic synthesis due to its rigid bicyclic structure, which can influence stereoelectronic properties and binding affinity in drug candidates. The compound is commercially available, with 50 mg priced at €571.00 and 500 mg at €1,577.00 .
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-11-3-1-2-4-12(11)14-8-9-5-6-10(14)7-9/h1-4,9-10H,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICKTEWTIROYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250695-37-4 | |
| Record name | 2-{2-azabicyclo[2.2.1]heptan-2-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
The exact mode of action of 2-{2-Azabicyclo[22It is synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates.
Biochemical Pathways
The biochemical pathways affected by 2-{2-Azabicyclo[22The compound is part of a library of bridged aza-bicyclic structures, suggesting it may interact with multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in aminoacyloxylation reactions, such as palladium-catalyzed enzymes. These interactions are essential for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, which are important intermediates in the production of various pharmaceuticals.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux. These effects are critical for understanding how this compound can be used in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby altering gene expression and cellular function. These binding interactions are crucial for its biochemical activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. These temporal effects are essential for understanding its potential use in long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause significant changes in cellular function and metabolism, leading to potential toxicity. Understanding these dosage effects is crucial for determining safe and effective therapeutic doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been found to affect the activity of enzymes involved in aminoacyloxylation reactions, leading to changes in metabolic flux and metabolite levels. These interactions are important for understanding its overall metabolic profile and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell. These interactions are essential for understanding how the compound accumulates in specific tissues and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns are crucial for understanding how the compound exerts its effects at the cellular level.
Biological Activity
2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline, also known as 4-{2-azabicyclo[2.2.1]heptan-2-yl}aniline, is a bicyclic compound with significant potential in biological research and pharmacology. Its unique structural characteristics allow it to function as a ligand in various biological studies, particularly in understanding protein interactions and signaling pathways.
- Molecular Formula: C₁₂H₁₆N₂
- Molecular Weight: 188.27 g/mol
- CAS Number: 1273998-97-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may modulate the activity of receptors or enzymes, leading to various physiological effects. The exact pathways and mechanisms can vary depending on the context of its application, including:
- Ligand Binding: It can act as a ligand in receptor studies, influencing cellular responses.
- Enzyme Modulation: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Biological Activity Data
Recent studies have highlighted the compound's potential in cancer research and neuropharmacology:
Case Studies
-
Cancer Cell Growth Inhibition
- A study assessed the growth inhibition properties of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline derivatives on murine liver cell lines, demonstrating significant selective targeting of tumorigenic cells while sparing healthy cells.
-
Neuropharmacological Applications
- Research indicates that compounds with similar bicyclic structures have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
| Compound | Biological Activity |
|---|---|
| 4-{2-Azabicyclo[2.2.1]heptan-3-yl}phenylamine | Potentially similar enzyme modulation effects but with different specificity due to structural variations. |
| 4-{2-Azabicyclo[2.2.1]heptan-4-yl}aniline | Exhibited different binding affinities and biological responses compared to its 2-position counterpart. |
Comparison with Similar Compounds
Positional Isomers
4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline
- Structure : The azabicyclo group is attached to the para position of the aniline ring.
- Relevance : While detailed properties are unavailable, positional isomerism can significantly alter electronic effects and intermolecular interactions in drug-receptor binding .
5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline
- Molecular Formula : C₁₃H₁₈N₂
- Molecular Weight : 202.30 g/mol
- CAS No.: 1340189-20-9
- Key Differences : The addition of a methyl group at the 2-position of the aniline ring enhances steric bulk and lipophilicity. This derivative has a higher molecular weight (202.30 vs. ~174.25 for the parent compound) and is priced at similar commercial tiers .
Functional Group Variations
2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde
- Molecular Formula : C₁₂H₁₄N₂O
- Molecular Weight : 202.25 g/mol
- Key Differences : Replacement of the aniline group with a pyridine-carbaldehyde moiety introduces a polar aldehyde group, altering solubility and reactivity. This compound is discontinued, suggesting challenges in synthesis or stability .
5-(2-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carbaldehyde
- Molecular Formula: C₁₁H₁₃NO₂
- Molecular Weight : 191.23 g/mol
- CAS No.: 933720-84-4
Heteroatom-Modified Analogs
4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline
- Structure : Incorporates an oxygen atom in the bicyclic system (2-oxa-5-azabicyclo).
- Key Differences : The oxygen atom increases polarity and may improve aqueous solubility compared to the parent compound. Its InChIKey is NEJJTLIPQFAHJX-UHFFFAOYSA-N .
Physicochemical and Commercial Comparison
Key Findings
Positional Isomerism : Substitution at the 4- or 5-position of the aniline ring impacts steric and electronic profiles, influencing drug design .
Functional Groups : Carbaldehyde or methyl substitutions modify reactivity and solubility, as seen in furan/pyridine derivatives .
Commercial Viability : Higher prices for the target compound (€571.00/50mg) reflect synthetic complexity compared to simpler analogs like (±)-2-azabicyclo[...]en-3-one (JPY 14,200/g) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
